(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21F2N3O3S2 and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Research on substituted 2-aminobenzothiazoles derivatives demonstrated their potential in designing new antimicrobial agents. These compounds showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their relevance in addressing antimicrobial resistance, a major global health problem (Anuse et al., 2019).
Anti-Tuberculosis Agents
- A study on thiazole-aminopiperidine hybrid analogues identified novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the potential of these compounds in developing new antituberculosis treatments. The promising compound from this series exhibited significant in vitro activity, highlighting the therapeutic potential of such molecules (Jeankumar et al., 2013).
Anticancer Activity
- The synthesis and biological evaluation of certain piperidine substituted benzothiazole derivatives revealed their potential in developing anticancer agents. These compounds exhibited good antibacterial and antifungal activities, suggesting a broader spectrum of therapeutic applications (Shafi et al., 2021).
Antifungal and Antibacterial Agents
- Another study focused on the synthesis of new pyridine derivatives, which were evaluated for their antibacterial and antifungal activities. This research highlights the utility of incorporating benzothiazole and piperidine structures in developing compounds with potential antimicrobial applications (Patel & Agravat, 2007).
Drug Design and Synthesis
- The versatile synthetic routes to generate diverse trifluoromethyl heterocycles from a single precursor emphasize the importance of chemical design in creating molecules with potential biological activities. This approach demonstrates the flexibility and utility of incorporating piperidine and benzothiazole motifs in drug development (Honey et al., 2012).
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S2/c1-2-26-19-17(23)12-15(22)13-18(19)30-21(26)24-20(27)14-6-8-16(9-7-14)31(28,29)25-10-4-3-5-11-25/h6-9,12-13H,2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJSBSJAHZIJNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.